3,5-Dichloro-6-phenylpyridin-2(1H)-one
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Overview
Description
3,5-Dichloro-6-phenylpyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a phenyl group at the 6th position, and a ketone group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-phenylpyridin-2(1H)-one typically involves the chlorination of 6-phenylpyridin-2(1H)-one. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridinones can be formed.
Reduction Products: The corresponding alcohol or diol.
Oxidation Products: The corresponding carboxylic acid or diketone.
Scientific Research Applications
3,5-Dichloro-6-phenylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the phenyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridin-2(1H)-one: Lacks the phenyl group at the 6th position.
6-Phenylpyridin-2(1H)-one: Lacks the chlorine atoms at the 3rd and 5th positions.
3,5-Dichloro-2-pyridone: Similar structure but without the phenyl group.
Uniqueness
3,5-Dichloro-6-phenylpyridin-2(1H)-one is unique due to the combination of chlorine atoms and a phenyl group on the pyridine ring, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7Cl2NO |
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Molecular Weight |
240.08 g/mol |
IUPAC Name |
3,5-dichloro-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-6-9(13)11(15)14-10(8)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
RTZSDHOGEQCGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)Cl)Cl |
Origin of Product |
United States |
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